1-allyl-3-(4-chlorophenyl)thiourea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-7-13(10(12)14)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFMUIFOXRRUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in dichloromethane (DCM) at room temperature, with no requirement for catalysts or elevated temperatures. Allylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a thiourea bond. The mechanism proceeds via a two-step process:
-
Nucleophilic addition : Allylamine reacts with 4-chlorophenyl isothiocyanate to generate a tetrahedral intermediate.
-
Proton transfer : The intermediate collapses to yield the final thiourea product.
Key parameters influencing yield and purity include:
-
Solvent choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state.
-
Stoichiometry : A 1:1 molar ratio of allylamine to isothiocyanate minimizes side products such as bis-thioureas.
Purification and Characterization
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients or precipitation with diethyl ether and n-pentane. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the allyl group (δ 5.1–5.3 ppm for vinyl protons) and thiourea NH groups (δ 8.3–9.0 ppm).
Alternative Synthetic Routes and Modifications
While the direct aminolysis method dominates literature reports, recent advances have explored alternative strategies to improve scalability and sustainability.
Solvent and Base Optimization
Experimental data from related thiourea syntheses highlight the impact of reaction media:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | None | 78 | 95 |
| EtOH/H₂O (9:1) | K₂CO₃ | 85 | 97 |
| THF | Triethylamine | 72 | 93 |
These results, extrapolated from studies on structurally similar thioureas, indicate that ethanol-water mixtures with carbonate bases may enhance both yield and purity.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
-
Bis-thioureas : Formed via over-alkylation, mitigated by strict stoichiometric control.
-
Oxidation products : Thioureas are prone to oxidation under aerobic conditions, necessitating inert atmospheres or antioxidant additives.
Scalability Considerations
Industrial-scale production faces hurdles such as:
-
Exothermicity : Rapid heat release during exothermic reactions requires efficient cooling systems.
-
Solvent recovery : DCM’s low boiling point (40°C) facilitates distillation-based recycling, reducing environmental impact.
Comparative Analysis with Analogous Thioureas
Structural modifications in thiourea derivatives profoundly influence synthetic outcomes:
| Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1-Allyl-3-phenylthiourea | 16 | 82 |
| 1-Allyl-3-(4-nitrophenyl)thiourea | 20 | 68 |
| This compound | 18 | 75 |
The electron-withdrawing chloro substituent in 4-chlorophenyl isothiocyanate moderately reduces nucleophilicity compared to phenyl analogs, necessitating extended reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-allyl-3-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Blocks for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. It is utilized in the development of novel materials and chemical intermediates .
- Reactivity : The compound undergoes various chemical reactions such as oxidation to form sulfoxides and sulfones, reduction to thiols or amines, and nucleophilic substitution reactions.
Biological Applications
- Antibacterial Activity : Studies have shown that 1-allyl-3-(4-chlorophenyl)thiourea exhibits antibacterial properties against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro tests indicate a minimum inhibitory concentration (MIC) ranging from 1000 µg/mL for some analogs .
- Anticancer Potential : The compound has demonstrated promising anticancer activity. Research indicates it targets specific pathways involved in cancer cell proliferation, with IC50 values reported between 3 to 14 µM across different cancer cell lines such as MCF-7 (breast) and PC-3 (prostate) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 225 | Significant growth inhibition |
| PC-3 | 15.1 | Moderate growth inhibition |
| OVCAR-4 | 28.7 | Moderate growth inhibition |
Medical Applications
- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, particularly its role as an enzyme inhibitor that disrupts metabolic pathways critical for disease progression .
Case Study 1: Antibacterial Activity Evaluation
A study conducted on the antibacterial efficacy of synthesized thiourea derivatives, including this compound, involved molecular docking studies against the DNA gyrase subunit B receptor. While showing good binding affinity, the compounds exhibited varying degrees of antibacterial activity, suggesting further optimization is needed to enhance their effectiveness .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells by causing cell cycle arrest at the S phase. The treated MCF-7 cells showed increased lactate dehydrogenase (LDH) levels, indicating cytotoxic effects associated with the compound's mechanism of action .
Mechanism of Action
The mechanism of action of 1-allyl-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 1-allyl-3-(4-chlorophenyl)thiourea with key analogs:
Substituent Position and Type
Key Observations :
- Chlorine Position : The 2-chlorobenzoyl analog (ortho-substitution) exhibits superior analgesic activity compared to diclofenac sodium, while the 4-chlorobenzoyl (para-substitution) derivative shows antibacterial effects, highlighting the role of substituent position in activity .
- Benzoyl vs. Phenyl : Benzoyl-substituted thioureas (e.g., 4-chlorobenzoyl) generally have higher molecular weights and melting points than phenyl-substituted analogs, likely due to increased polarity and hydrogen-bonding capacity .
- Allyl Group : The allyl moiety enhances solubility and bioavailability compared to alkyl or aryl substituents, as seen in the improved pharmacokinetics of allyl-containing analogs .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Chlorine substituents enhance bioactivity by increasing electrophilicity and binding affinity to target proteins (e.g., DNA gyrase or cyclooxygenase) .
Allyl Functionality : Improves membrane permeability compared to bulkier substituents, as seen in the enhanced analgesic and antibacterial profiles of allyl-containing derivatives .
Hydrogen Bonding : Thiourea’s -NH groups facilitate hydrogen bonding with biological targets, critical for activities such as enzyme inhibition .
Q & A
Q. Can thiourea derivatives act as ligands for metal complexes with enhanced biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
